molecular formula C12H10BrNO B1611473 2-Bromo-6-(4-methoxyphenyl)pyridine CAS No. 193344-39-7

2-Bromo-6-(4-methoxyphenyl)pyridine

Cat. No. B1611473
M. Wt: 264.12 g/mol
InChI Key: GBHNQKHQOCSREW-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methoxyphenyl)pyridine is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . It is a halogenated pyridine derivative used as a building block in the preparation of nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of 2-Bromo-6-(4-methoxyphenyl)pyridine involves palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(4-methoxyphenyl)pyridine is represented by the molecular formula C12H10BrNO . The InChI code for this compound is 1S/C12H10BrNO/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(13)14-11/h2-8H,1H3 .


Chemical Reactions Analysis

2-Bromo-6-(4-methoxyphenyl)pyridine is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium . It is also a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Scientific Research Applications

Corrosion Inhibition

2-Bromo-6-(4-methoxyphenyl)pyridine has been studied for its potential in corrosion inhibition. Saady et al. (2020) explored the inhibitory effect of a pyridine derivative, which includes 2-Bromo-6-(4-methoxyphenyl)pyridine, on steel corrosion. The study utilized various techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, showing significant effectiveness in corrosion protection (Saady et al., 2020). Additionally, Ansari et al. (2015) focused on the adsorption and inhibitory effects of pyridine derivatives, including 2-Bromo-6-(4-methoxyphenyl)pyridine, on steel corrosion in hydrochloric acid, demonstrating a high inhibition efficiency (Ansari et al., 2015).

Synthesis of Halolactones and Bromooxepanes

Verma et al. (2016) developed a catalytic system using bis(4-methoxyphenyl)selenide, which involves 2-Bromo-6-(4-methoxyphenyl)pyridine, for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes (Verma et al., 2016).

Heterocyclic Ligands Synthesis

Silva et al. (1997) conducted a study on the synthesis of heterocyclic ligands, including 2-Bromo-6-(4-methoxyphenyl)pyridine. They prepared new heterocyclic ligands and analyzed their molecular structures through X-Ray analysis (Silva et al., 1997).

Antimicrobial Activity

Research by Bogdanowicz et al. (2013) involved using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, derived from 2-Bromo-6-(4-methoxyphenyl)pyridine, to synthesize new cyanopyridine derivatives with potential antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Fluorescent Sensor Development

Hagimori et al. (2011) developed a water-soluble fluorescent probe based on a pyridine-pyridone skeleton, which includes 2-Bromo-6-(4-methoxyphenyl)pyridine, for detecting Zn2+ ions. This study observed a clear chelation enhanced fluorescence effect in the presence of Zn2+ (Hagimori et al., 2011).

Photophysical Studies

Behera et al. (2015) explored the photophysical characteristics of pyridine derivatives, including 2-Bromo-6-(4-methoxyphenyl)pyridine. The study focused on understanding the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes (Behera et al., 2015).

properties

IUPAC Name

2-bromo-6-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(13)14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHNQKHQOCSREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453967
Record name 2-bromo-6-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4-methoxyphenyl)pyridine

CAS RN

193344-39-7
Record name 2-bromo-6-(4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Bouillon, JC Lancelot, JS de Oliveira Santos, V Collot… - Tetrahedron, 2003 - Elsevier
This paper describes some methods for the synthesis and the isolation of novel 5 or 6-halopyridin-2-yl-boronic acids and esters 3, 4, 7. These compounds are prepared via a …
Number of citations: 125 www.sciencedirect.com
M Zhang, Z Weng - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
An efficient protocol for the copper‐mediated trifluoromethylthiolation of heteroaryl bromides has been achieved using the copper complex (bpy)Cu(SCF 3 ) as trifluoromethylthiolating …
Number of citations: 41 onlinelibrary.wiley.com
S Zheng, Q Zhong, M Mottamal, Q Zhang… - Journal of medicinal …, 2014 - ACS Publications
A series of novel pyridine-bridged analogues of combretastatin-A4 (CA-4) were designed and synthesized. As expected, the 4-atom linker configuration retained little cytotoxicities in the …
Number of citations: 124 pubs.acs.org
D Prajapati, C Schulzke, MK Kindermann, AR Kapdi - RSC Advances, 2015 - pubs.rsc.org
A selective palladium-catalysed arylation of 2,6-dibromopyridine has been developed by employing N-heterocyclic carbene ligands. Selective mono-arylation was performed in water/…
Number of citations: 24 pubs.rsc.org
DJ Smith, AJ Blake, C Wilson, NR Champness - Dalton Transactions, 2011 - pubs.rsc.org
Three CuI complexes of diimine-bearing macrocyclic ligands are described. Reaction of CuI with macrocycles of different ring size gives rise to differing degrees of aggregation of (CuI)n …
Number of citations: 5 pubs.rsc.org
RJ Bordoli - 2015 - qmro.qmul.ac.uk
Rotaxanes are a class of compounds composed of two or more mechanically interlocked molecules. Mechanically planar chiral rotaxanes are a novel class of compound in that their …
Number of citations: 3 qmro.qmul.ac.uk
CR Woods - 1998 - search.proquest.com
This thesis work has been subdivided into two areas of research, supramolecular coordination chemistry and the investigation of cation-$\pi $ interactions. In the first, the aim is to …
Number of citations: 1 search.proquest.com

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